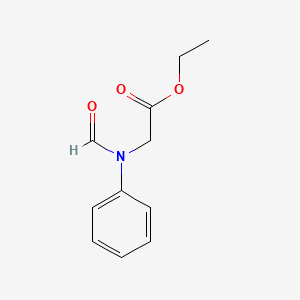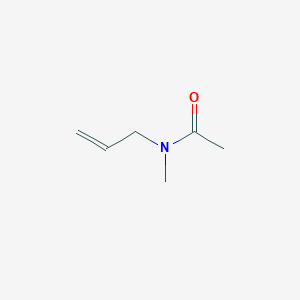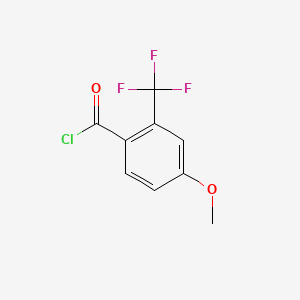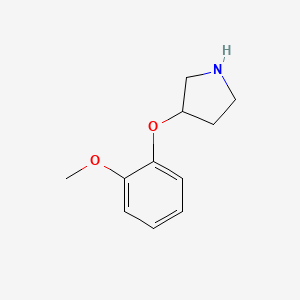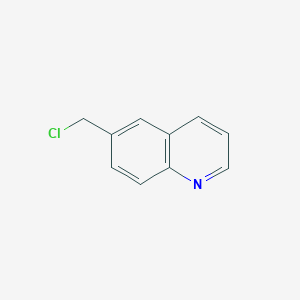
6-(Chloromethyl)quinoline
Vue d'ensemble
Description
6-(Chloromethyl)quinoline is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research. A highly enantioselective synthesis of quinolines, which could potentially be adapted for the synthesis of 6-(chloromethyl)quinoline, was demonstrated using a cationic BINAP-palladium(II) complex, yielding products with a quaternary carbon center or a spiro-ring in quantitative yield and high enantiomeric excess . Another approach for synthesizing quinoline derivatives involves a three-step one-pot synthesis from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate, which could be a precursor for 6-(chloromethyl)quinoline .
Molecular Structure Analysis
The molecular structure of 6-(chloromethyl)quinoline is characterized by the presence of a chloromethyl group attached to the six-membered quinoline ring. This structural feature is crucial for its reactivity and the formation of various quinoline derivatives. The structure of related compounds has been elucidated using spectroscopic methods such as mass spectrometry and NMR .
Chemical Reactions Analysis
6-(Chloromethyl)quinoline can undergo various chemical reactions due to the presence of the reactive chloromethyl group. For instance, it can react with amines to form aminopropyl derivatives, as shown in the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines . Additionally, the chloromethyl group can participate in cyclocondensation reactions to form complex heterocyclic structures , .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(chloromethyl)quinoline derivatives are influenced by the substituents on the quinoline ring. These properties are essential for determining the compound's suitability for various applications. The physicochemical and spectral characteristics of related compounds have been determined and discussed, providing insights into the behavior of these molecules .
Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
6-(Chloromethyl)quinoline serves as a key starting material in the synthesis of novel quinoline derivatives. For instance, it has been used in the one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are potential candidates for further medicinal chemistry development (Li, Wang, & Zou, 2017).
Development of Metal Complexes
6-(Chloromethyl)quinoline plays a crucial role in the formation of metal complexes. These complexes, such as those prepared from seco-6-azaCBI-TMI and its analogs, have shown potential as prodrugs for DNA minor groove alkylators, displaying significant attenuation of cytotoxicity and selectivity towards hypoxic cells (Milbank et al., 2009).
Corrosion Inhibition
Quinoline derivatives, including 6-(Chloromethyl)quinoline, have been studied for their corrosion inhibition properties. These derivatives exhibit excellent inhibitory effects on metal surfaces, making them potential candidates for protecting metals against dissolution (Lgaz et al., 2017).
Nonlinear Optical Research
6-(Chloromethyl)quinoline derivatives have been explored for their nonlinear optical (NLO) properties. Studies have indicated that these compounds may have prospective uses in technology-related applications, such as in the development of materials for OLEDs and other electronic devices (Khalid et al., 2019).
Antiseptic Properties
Earlier studies have investigated the antiseptic properties of quinoline derivatives, including those derived from 6-(Chloromethyl)quinoline. These derivatives have shown effective antibacterial properties, which can be useful in medical applications (Browning, Cohen, Ellingworth, & Gulbransen, 1926).
Development of Photovoltaic Materials
The derivatives of 6-(Chloromethyl)quinoline have been used in the fabrication of organic-inorganic photodiode devices. These materials exhibit photovoltaic properties, highlighting their potential in the field of renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Studies
Quinoline derivatives, including those synthesized from 6-(Chloromethyl)quinoline, have been studied for their potential anticancer activities. These compounds have shown promising results in inhibiting cancer cell lines, making them candidates for further exploration in cancer therapy (Gayathri et al., 2017).
DNA Interaction Studies
6-(Chloromethyl)quinoline derivatives have beenexplored for their ability to interact with DNA. This interaction is crucial for understanding the molecular mechanisms by which these compounds can influence biological processes, such as in the treatment of malaria and other diseases. Studies have shown that certain quinoline drugs can bind to DNA, affecting its function and providing insights into potential therapeutic applications (Cohen & Yielding, 1965).
Safety And Hazards
6-(Chloromethyl)quinoline is considered harmful . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGWZDUQKEARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562780 | |
| Record name | 6-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)quinoline | |
CAS RN |
2644-82-8 | |
| Record name | 6-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

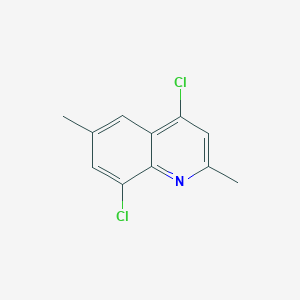
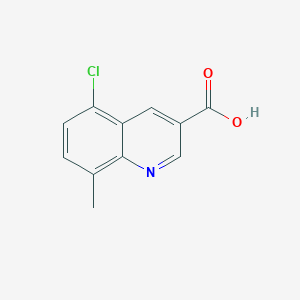

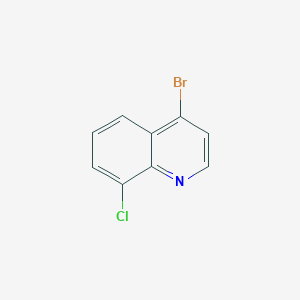
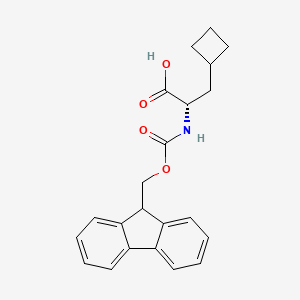
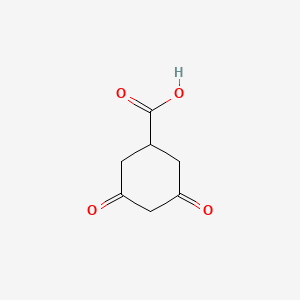

![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)
